molecular formula C6H13N B169513 (3S)-3-methylpiperidine CAS No. 17305-22-5

(3S)-3-methylpiperidine

Cat. No.: B169513
CAS No.: 17305-22-5
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-LURJTMIESA-N
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Description

(3S)-3-Methylpiperidine is a chiral secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol . Its CAS registry number is 626-56-2, distinguishing it from its enantiomer, (R)-3-methylpiperidine (CAS: 16078-25-4) . The compound features a six-membered piperidine ring with a methyl group at the 3-position, conferring stereochemical specificity critical for its interactions in biological and catalytic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S)-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-methylpyridine with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylpyridine. The process typically involves high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

(3S)-3-Methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of corrosion inhibitors, rubber chemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methylpiperidine and 4-Methylpiperidine

  • 2-Methylpiperidine (CAS: 109-05-7) :

    • The methyl group at the 2-position alters steric and electronic properties compared to the 3-substituted analog.
    • Boiling point: 127–128°C (vs. ~125°C for (3S)-3-methylpiperidine) .
    • Applications: Less studied in biological contexts but used in organic synthesis.
  • 4-Methylpiperidine (CAS: 626-51-7) :

    • The methyl group at the 4-position reduces ring flexibility, impacting receptor binding in pharmaceutical applications.
    • Adsorption energy on palladium catalysts is weaker (ΔEads = −44.08 kJ/mol for imine intermediates vs. −127.11 kJ/mol for 3-methylpiperidine derivatives), influencing catalytic hydrogenation pathways .

Ring-Size Analogues: Pyrrolidine and Azepane

  • Pyrrolidine (5-membered ring) :

    • Smaller ring size increases ring strain, enhancing reactivity in nucleophilic substitutions.
    • In insect olfaction studies, pyrrolidine elicits weaker neuronal excitation compared to 3-methylpiperidine (p < 0.01 ) .
  • Azepane (7-membered ring) :

    • Larger ring size reduces basicity (pKa ~10.5 vs. ~11.0 for piperidines).
    • Mutagenicity predictions via pkSCM show azepane derivatives have distinct metabolic pathways compared to 3-methylpiperidine analogs .

Chiral Analogues: (R)-3-Methylpiperidine

  • (R)-3-Methylpiperidine (CAS: 16078-25-4) :
    • Enantiomeric differences lead to divergent biological activities. For example, (S)-enantiomers show higher specificity as FAAH (fatty acid amide hydrolase) inhibitors in patents WO2009127948 and WO2009127949 .
    • Physical properties (e.g., boiling point, density) are nearly identical, but commercial availability varies, with (R)-enantiomers priced higher (e.g., ¥6,626.00/5g for (R)-3-methylpiperidine hydrochloride vs. lower-cost (S)-forms) .

Catalytic Hydrogenation By-Products

In Pd-catalyzed hydrogenation of pyridinecarbonitriles, this compound forms as a by-product due to strong adsorption on palladium (ΔEads = −127.11 kJ/mol ), favoring deamination pathways. This contrasts with intermediates like 3PIPA, which remain stable at lower temperatures .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C)
This compound 626-56-2 99.17 ~125 17
2-Methylpiperidine 109-05-7 99.17 127–128 15
Azepane 111-49-9 99.17 137–138 25

Biological Activity

(3S)-3-methylpiperidine is a chiral derivative of piperidine that has garnered attention in medicinal chemistry due to its unique stereochemistry and biological activity. This compound, characterized by a methyl group at the third carbon of the piperidine ring, serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C6_6H13_{13}N
  • Molecular Weight : 99.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes, modulating their activity. Its chiral nature enhances its interaction with biological targets, influencing pharmacodynamics and pharmacokinetics. The compound is particularly relevant in the development of drugs targeting the central nervous system (CNS) and has been studied for its potential therapeutic effects in treating neurological disorders, chronic pain, and anxiety.

1. Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds derived from piperidine have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
3-Chloro-3-methyl-2,6-diarylpiperidin-4-oneMyelomaNot specifiedInduces apoptosis via p53 activation
17a (Piperidine derivative)PC3 cells0.81Inhibits tubulin polymerization

In a study involving 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds showed significant growth inhibition in hematological cancer cell lines while promoting mRNA expression of apoptosis-related genes such as p53 and Bax .

2. Neurological Applications

This compound has been implicated in the synthesis of drugs targeting CNS disorders. Its binding affinity to neurotransmitter receptors plays a crucial role in modulating synaptic transmission and could lead to advancements in treatments for conditions like depression and anxiety .

Case Study 1: Anticancer Efficacy

A series of synthesized piperidine derivatives were evaluated for their anticancer properties against various cell lines. Compounds exhibited significant cytotoxicity, with molecular docking studies confirming their interaction with specific protein targets involved in cancer progression .

Case Study 2: CNS Drug Development

Research focused on the interaction of this compound with neurotransmitter receptors demonstrated its potential as a therapeutic agent for managing chronic pain. Radioligand binding assays indicated strong binding affinity to serotonin receptors, suggesting its utility in developing analgesic medications .

Applications in Research

This compound serves multiple roles across various fields:

  • Medicinal Chemistry : As an intermediate in drug synthesis targeting CNS disorders.
  • Biochemical Assays : Used as a ligand to study enzyme mechanisms.
  • Industrial Chemistry : Employed in producing fine chemicals and agrochemicals.

Properties

IUPAC Name

(3S)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Synthesis routes and methods II

Procedure details

2.0 cc of the 80% PV3MO12Ox.20% SiO2 catalyst of Example 2 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture containing 7.5 moles of NH3 and 19.9 moles of air for each mole of the mixed heterocyclic containing 0.82 mole of 3-methylpyridine and 0.18 mole of 3-methylpiperidine was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 92 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S)-3-methylpiperidine
(3S)-3-methylpiperidine
(3S)-3-methylpiperidine
(3S)-3-methylpiperidine
(3S)-3-methylpiperidine
(3S)-3-methylpiperidine

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